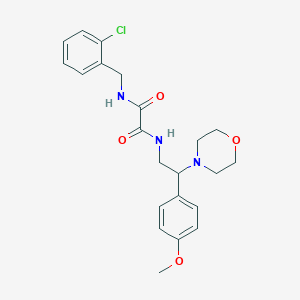
6-Amino-5-bromo-pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Doležal et al. (2006) explored the synthesis of substituted pyrazinecarboxamides, including derivatives of pyrazine-2-carboxylic acid. This research evaluated the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of these compounds, highlighting their potential in medical and biological applications (Doležal et al., 2006).
Suzuki Coupling Approach
Jones et al. (1996) discussed the preparation of 2-Amino-3-benzoyl-5-bromopyrazine and its application in Suzuki coupling, a method of forming carbon-carbon bonds. This process is significant in synthesizing the pyrazine ring system found in luminescent chromophores like coelenterazine (Jones et al., 1996).
Synthesis of Pyrazine Derivatives
Madhusudhan et al. (2009) described an efficient synthesis of 2-bromo-5-methyl pyrazine, showcasing the adaptability and usefulness of pyrazine derivatives in chemical synthesis (Madhusudhan et al., 2009).
Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis
Kamal El‐Dean et al. (2018) synthesized novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines. These compounds' structures were confirmed through various analytical methods, indicating their potential in pharmacological studies (Kamal El‐Dean et al., 2018).
Crystal Structure Analysis
Fernandes et al. (2015) investigated the crystal structure of a salt derived from pyrazine-2-carboxylic acid. This research provides insight into the molecular structure and potential applications of pyrazine derivatives in materials science (Fernandes et al., 2015).
Corrosion Inhibition Studies
Saha et al. (2016) conducted a theoretical investigation using density functional theory and molecular dynamics simulation on pyrazine derivatives as corrosion inhibitors. This study highlights the utility of these compounds in industrial applications, particularly in corrosion resistance (Saha et al., 2016).
Propiedades
IUPAC Name |
6-amino-5-bromopyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H2,7,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDLCPSWGQXPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2368103.png)

![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)

![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B2368112.png)

